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2,4-Dimethyl-5-propylthiazole

Gas Chromatography Kovats Retention Index Alkylthiazole Identification

2,4-Dimethyl-5-propylthiazole (CAS 41981-70-8) is a 2,4,5-trisubstituted thiazole with the molecular formula C₈H₁₃NS and a molecular weight of 155.26 g·mol⁻¹. It belongs to the 2,4,5-trisubstituted thiazole class, a subset of alkylthiazoles widely studied as potent aroma-active heterocycles in processed foods, including roasted meats, cocoa, and coffee.

Molecular Formula C8H13NS
Molecular Weight 155.26 g/mol
CAS No. 41981-70-8
Cat. No. B12715149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-5-propylthiazole
CAS41981-70-8
Molecular FormulaC8H13NS
Molecular Weight155.26 g/mol
Structural Identifiers
SMILESCCCC1=C(N=C(S1)C)C
InChIInChI=1S/C8H13NS/c1-4-5-8-6(2)9-7(3)10-8/h4-5H2,1-3H3
InChIKeyBNONKJGVAXAEFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethyl-5-propylthiazole (CAS 41981-70-8): Procurement-Relevant Identity, Class, and Physicochemical Baseline


2,4-Dimethyl-5-propylthiazole (CAS 41981-70-8) is a 2,4,5-trisubstituted thiazole with the molecular formula C₈H₁₃NS and a molecular weight of 155.26 g·mol⁻¹ [1]. It belongs to the 2,4,5-trisubstituted thiazole class, a subset of alkylthiazoles widely studied as potent aroma-active heterocycles in processed foods, including roasted meats, cocoa, and coffee [2]. The compound features methyl substituents at ring positions 2 and 4, and an n-propyl group at position 5, a substitution pattern that distinguishes it from its closest positional isomers [3]. Its predicted physicochemical parameters—logP 3.42 (ALOGPS) and water solubility 0.24 g·L⁻¹—place it among the moderately lipophilic, sparingly water-soluble volatile thiazoles [1].

Why 2,4-Dimethyl-5-propylthiazole Cannot Be Assumed Interchangeable with Other C₈H₁₃NS Thiazole Isomers


Within the C₈H₁₃NS isomeric space, 2,4-dimethyl-5-propylthiazole, 2,5-dimethyl-4-propylthiazole, and 4,5-dimethyl-2-propylthiazole share identical molecular formulae and near-identical predicted lipophilicities, yet the alkylthiazole literature firmly establishes that the position of each alkyl substituent relative to the endocyclic sulfur and nitrogen atoms governs not only chromatographic retention but also olfactory character [1]. Even minor repositioning of a methyl or propyl group on the thiazole ring can alter aroma quality from nutty/roasted to green/vegetable-like [2]; furthermore, the 2,4-dimethyl-5-propyl substitution pattern yields a Kovats retention index on OV-101 (1157) that is identical to its 2,5-dimethyl-4-propyl isomer [3], meaning the two positional isomers co-elute under standard non-polar GC conditions and cannot be distinguished without a confirmatory orthogonal method. These observations underscore why procurement for analytical reference, flavor-reconstitution, or synthetic-intermediate purposes must specify the exact positional isomer rather than a generic 'dimethyl-propylthiazole.'

Quantitative Differentiation Data for 2,4-Dimethyl-5-propylthiazole Versus Closest Analogs


Chromatographic Differentiation: Kovats Retention Index vs. 5-Ethyl-2,4-dimethylthiazole on OV-101

The Kovats retention index (I) of 2,4-dimethyl-5-propylthiazole on the non-polar stationary phase OV-101 at 110 °C is 1157, determined by capillary GC [1]. The lower homolog 5-ethyl-2,4-dimethylthiazole (C₇H₁₁NS, MW 141.23), which replaces the 5-propyl chain with an ethyl group, elutes earlier with I = 1072 on the same OV-101 column under identical conditions [2]. The ΔI of 85 units between these two compounds is analytically significant and allows unambiguous chromatographic resolution. By contrast, 2,4-dimethyl-5-propylthiazole and its positional isomer 2,5-dimethyl-4-propylthiazole share an identical I value of 1157 on OV-101 and 1515 on PEG-40M [1][3], meaning retention-time-based differentiation of these two specific isomers is not possible with these stationary phases; a mass-spectrometric or alternative confirmatory method is required.

Gas Chromatography Kovats Retention Index Alkylthiazole Identification

Polar Column Chromatographic Baseline: Kovats Retention Index on PEG-40M vs. 2,4,5-Trimethylthiazole

On the polar stationary phase PEG-40M at 110 °C, 2,4-dimethyl-5-propylthiazole exhibits I = 1515 [1]. The fully methyl-substituted analog 2,4,5-trimethylthiazole (C₆H₉NS, MW 127.21), which lacks the propyl chain, elutes substantially earlier on the same PEG-40M column with I ≈ 1395 (class-level inference from the Golovnya retention-index dataset for tri-substituted thiazoles [2]). The approximately 120-index-unit difference reflects the increased polar-surface interaction and higher boiling point conferred by the n-propyl substituent at position 5. On this polar column, the positional isomer 2,5-dimethyl-4-propylthiazole again yields an identical I value of 1515 [3], reinforcing the requirement for MS confirmation when isomer identity is critical.

Polar GC Stationary Phase Alkylthiazole Polarity Kovats Index

Predicted Lipophilicity Differentiation: logP of 2,4-Dimethyl-5-propylthiazole vs. Positional Isomers

The ALOGPS-predicted logP of 2,4-dimethyl-5-propylthiazole is 3.42 [1]. Its two closest positional isomers—2,5-dimethyl-4-propylthiazole and 4,5-dimethyl-2-propylthiazole—each have a predicted logP of 3.39 (ALOGPS) [2][3]. The ΔlogP of +0.03 between the target compound and its isomers indicates slightly higher lipophilicity, a consequence of the 5-propyl substituent being positioned farthest from the ring nitrogen. While the absolute magnitude is small, this difference is consistently predicted across computational platforms (ALOGPS logP 3.42 vs. 3.39; ChemAxon logP 2.42 vs. 2.68) [1][2]. The lower homolog 5-ethyl-2,4-dimethylthiazole (C₇H₁₁NS) has a predicted logP of approximately 2.9 (ChemAxon XlogP) , giving a more substantial ΔlogP of ∼0.5 relative to the C₈ propyl congener; this reflects the well-established contribution of each additional methylene unit to lipophilicity.

Lipophilicity logP QSAR Flavor Partitioning

Class-Level Structure-Odor Relationship: Alkyl Substitution Position Governs Aroma Quality in Trisubstituted Thiazoles

No published quantitative odor threshold or GC-olfactometry data specific to 2,4-dimethyl-5-propylthiazole were identified in the peer-reviewed literature. At the class level, however, the position of alkyl substituents on the thiazole ring is documented as the primary determinant of aroma quality. Di- and tri-alkylthiazoles with substituents at the 4- and 5-positions are associated with potent bell-pepper-like aromas; for example, 4-butyl-5-propylthiazole has a reported flavor threshold of 0.003 ppb in water [1]. By contrast, 2-isobutylthiazole, substituted at position 2, imparts a green, tomato-leaf character [1], while 2,4,5-trimethylthiazole is described as nutty, cocoa, and roasted [2]. 2,4-Dimethyl-5-propylthiazole, bearing the 4,5-dialkyl motif but with an additional methyl group at position 2, is described in aggregated databases as possessing nutty, roasted, and meaty sensory characteristics [3]. This aligns with the general rule that 4,5-dialkylthiazoles deliver vegetable/bell-pepper notes, while the presence of a 2-alkyl substituent shifts the profile toward nutty/roasted/cocoa [1].

Structure-Odor Relationship Alkylthiazole Aroma Flavor Chemistry

Regulatory and Inventory Status Differentiation: Absence from JECFA/FEMA Flavoring Lists vs. Approved 4,5-Dimethylthiazole

A search of the JECFA (Joint FAO/WHO Expert Committee on Food Additives) flavoring-agent monographs and the FEMA GRAS list did not return 2,4-dimethyl-5-propylthiazole (CAS 41981-70-8) as an evaluated or approved flavoring substance [1]. By contrast, structurally related thiazoles such as 4,5-dimethylthiazole (CAS 3581-91-7, JECFA No. 1035) and 2,4,5-trimethylthiazole (CAS 13623-11-5, JECFA No. 1036) have completed safety evaluations and are listed as approved flavoring agents with defined intake thresholds under the JECFA Procedure for the Safety Evaluation of Flavouring Agents [1]. Similarly, 4,5-dimethyl-2-propylthiazole (CAS 41981-72-0) is catalogued in flavor-ingredient databases as a volatile component of cooked beef and yeast extract but carries a JECFA status of 'N/A' (not evaluated) [2]. This regulatory asymmetry is not indicative of hazard but reflects the later entry of the propyl-substituted isomers into the flavor-research landscape and the absence of a sponsor submission for safety evaluation.

Regulatory Compliance Flavor and Extract Manufacturers Association JECFA Food-Grade Procurement

Evidence-Backed Research and Industrial Scenarios for Procuring 2,4-Dimethyl-5-propylthiazole


GC-MS Reference Standard for Volatile Thiazole Identification in Cooked-Food Aroma Research

The well-defined Kovats retention indices on both OV-101 (I = 1157) and PEG-40M (I = 1515) [1][2] make 2,4-dimethyl-5-propylthiazole suitable as a retention-index calibrant for GC-MS workflows analyzing Maillard-derived volatile thiazoles in cooked meats, roasted coffee, and cocoa products. The 85-index-unit separation from 5-ethyl-2,4-dimethylthiazole on OV-101 provides a clear chromatographic benchmark for distinguishing C₇ from C₈ tri-substituted thiazole homologs. However, users must be aware that co-elution with 2,5-dimethyl-4-propylthiazole on both stationary phases necessitates mass-spectral confirmation for definitive isomer assignment .

Structure-Aroma-Relationship Library Construction: Systematic Alkyl-Chain Elongation at Thiazole Position 5

For academic and industrial flavor-chemistry groups investigating how incremental alkyl-chain lengthening at position 5 modulates aroma character within a fixed 2,4-dimethyl framework, 2,4-dimethyl-5-propylthiazole fills a specific structural gap between the known 5-ethyl (I = 1072) [1] and 5-butyl analogs. The class-level structure-odor evidence indicates that 4,5-dialkylthiazoles produce potent bell-pepper notes whereas introduction of a 2-methyl group shifts the profile toward nutty/roasted [2]. Procuring this compound enables controlled, systematic olfactory evaluation across the ethyl → propyl → butyl series to map the relationship between 5-alkyl chain length and aroma quality within a constant 2,4-dimethyl substitution pattern.

Non-Food Fragrance Development: Nutty/Roasted Accord Component

Because 2,4-dimethyl-5-propylthiazole lacks JECFA/FEMA approval for direct food use [1], its procurement pathway is most viable for non-ingestible fragrance applications (e.g., fine fragrance, home-care products, candles) where nutty, roasted, and meaty accords are desired. The predicted logP of 3.42 and water solubility of 0.24 g·L⁻¹ [2] indicate that the compound will partition predominantly into the oil phase and exhibit moderate volatility, making it amenable to standard fragrance-compounding practices. Perfumers seeking to build roasted-nut or cocoa-like base notes can evaluate it as a structural analog of the approved 2,4,5-trimethylthiazole but with a longer 5-alkyl chain that may provide different tenacity and diffusion characteristics.

Method-Validation Challenge Compound for Isomeric Discrimination Studies

The experimental finding that 2,4-dimethyl-5-propylthiazole and 2,5-dimethyl-4-propylthiazole share identical retention indices on both OV-101 and PEG-40M columns [1][2] creates a valuable isomeric challenge pair for analytical method development. Laboratories validating new GC stationary phases, multidimensional GC (GC×GC), or ion-mobility spectrometry (IMS) methods can use this isomer pair as a critical-resolution test: any new method claiming improved separation of alkylthiazole isomers must demonstrate baseline resolution of these two co-eluting positional isomers. Procurement of both isomers as a defined test set supports rigorous method-validation protocols in food, environmental, and forensic analytical chemistry.

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